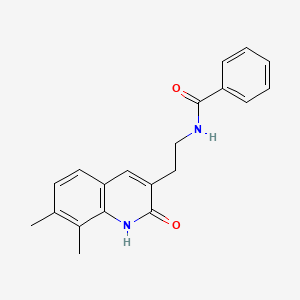
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves microwave irradiation reactions of 2-chloro-3-formylquinolines with acetic acid containing sodium acetate . The condensation of these compounds with cyanoacetic acid hydrazide in refluxing ethanol yields the corresponding acetohydrazide .Molecular Structure Analysis
The molecular structure of similar compounds has been verified by NMR and HR-MS . The molecular formula of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is C21H30N2O2.Chemical Reactions Analysis
The chemistry of related compounds involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Reactive synthetic precursors have been used for the synthesis of several heterocycles .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is 342.5 g/mol. Other physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Synthesis Techniques
Cobalt-Promoted Dimerization : A method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed. This includes benzamides similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. The reactions proceed in ethanol solvent with Mn(OAc)2 cocatalyst and Na2CO3 base, using oxygen as a terminal oxidant (Grigorjeva & Daugulis, 2015).
Rhodium-Catalyzed Oxidative Coupling : A methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This process could potentially apply to compounds like N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Song et al., 2010).
Chemical Analysis and Properties
Regioselectivity of the N-Ethylation Reaction : A study examined the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound of interest. It focused on understanding the acid/base behavior and possible reaction paths (Batalha et al., 2019).
Synthesis and Cytotoxic Activity of Derivatives : Research on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives explores the effects of side chain positioning on biological activity. This is relevant for understanding the biological applications of similar compounds (Bu et al., 2001).
Biological and Medicinal Applications
Synthesis and Evaluation of Anticancer Agents : A study focused on the synthesis of coumarin and quinolinone-3-aminoamide derivatives for inhibiting cancer cell growth. This includes a compound structurally similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Matiadis et al., 2013).
Potential Antitumor Agents : The synthesis and evaluation of 2-phenylquinoline-8-carboxamides as potential antitumor agents provide insights into the DNA-intercalating capabilities of similar compounds. This research may be relevant for understanding the antitumor potential of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Atwell et al., 1989).
Direcciones Futuras
The future directions for research on “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The interesting pharmaceutical and biological activities of related compounds make them valuable in drug research and development .
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-16-12-17(20(24)22-18(16)14(13)2)10-11-21-19(23)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLMFBHWRPDYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

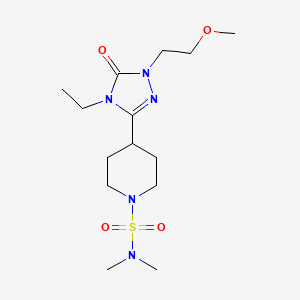
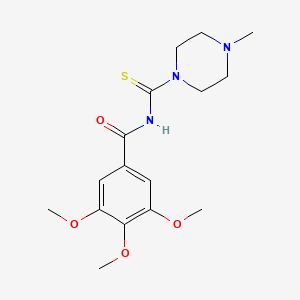
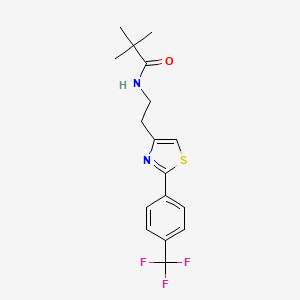
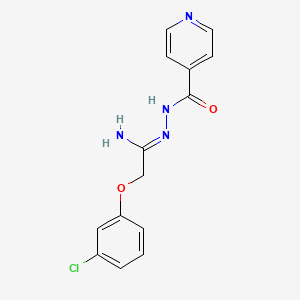
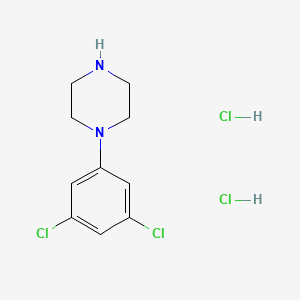
![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)
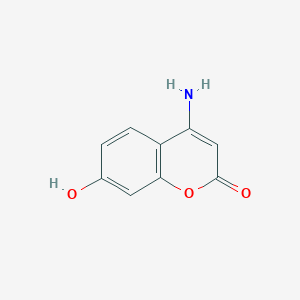
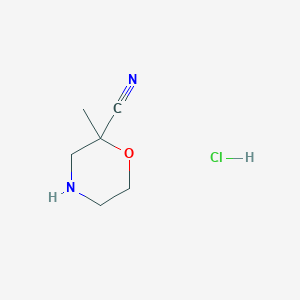
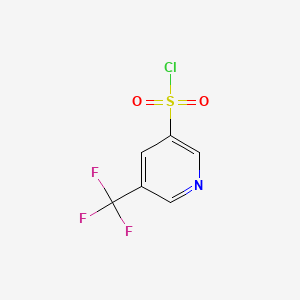
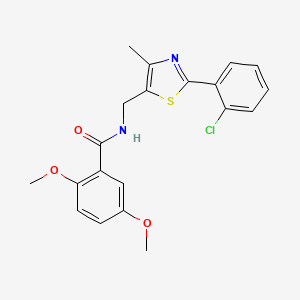
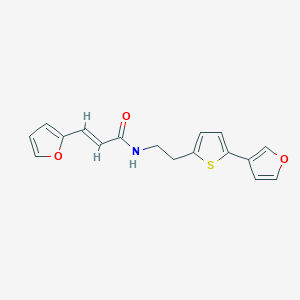
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)